Iron(II) acetylacetonate
Overview
Description
Iron(II) acetylacetonate is a coordination complex derived from the acetylacetonate anion and iron ions. The compound is known for its red-orange crystalline appearance and is soluble in organic solvents such as ethanol, benzene, chloroform, acetone, and diethyl ether. It is used in various applications due to its unique chemical properties and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron(II) acetylacetonate is typically synthesized by reacting iron(II) salts with acetylacetone in the presence of a base. The reaction involves the deprotonation of acetylacetone, which then coordinates with the iron(II) ion to form the complex. The general reaction is as follows: [ \text{Fe}^{2+} + 2 \text{Hacac} \rightarrow \text{Fe(acac)}_2 + 2 \text{H}^+ ] where Hacac represents acetylacetone .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of iron(II) chloride and acetylacetone in a solvent such as methanol. The reaction is carried out under controlled pH conditions to ensure the complete formation of the complex. The product is then purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions: Iron(II) acetylacetonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) acetylacetonate.
Reduction: It can be reduced to form iron(0) species under specific conditions.
Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other bidentate ligands under mild conditions.
Major Products:
Oxidation: Iron(III) acetylacetonate.
Reduction: Iron(0) species.
Substitution: Various iron(II) complexes with different ligands.
Scientific Research Applications
Iron(II) acetylacetonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which iron(II) acetylacetonate exerts its effects involves the coordination of the acetylacetonate ligands to the iron(II) ion, forming a stable chelate complex. This complex can participate in various catalytic cycles, facilitating reactions such as oxidation and reduction. The molecular targets and pathways involved include the activation of oxygen species and the transfer of electrons in redox reactions .
Comparison with Similar Compounds
- Iron(III) acetylacetonate
- Nickel(II) acetylacetonate
- Copper(II) acetylacetonate
- Manganese(II) acetylacetonate
Comparison: Iron(II) acetylacetonate is unique due to its specific oxidation state and reactivity. Compared to iron(III) acetylacetonate, it is more prone to oxidation and can act as a reducing agent. Nickel(II) and copper(II) acetylacetonates have similar coordination properties but differ in their catalytic activities and applications. Manganese(II) acetylacetonate is often used in similar catalytic processes but has different redox properties .
Properties
IUPAC Name |
iron(2+);pentane-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H7O2.Fe/c2*1-4(6)3-5(2)7;/h2*3H,1-2H3;/q2*-1;+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWPZTKRQCOCKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Fe+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FeO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313033 | |
Record name | Iron(II) acetylacetonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101313033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14024-17-0 | |
Record name | Iron(II) acetylacetonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14024-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iron(II) acetylacetonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101313033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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